(2,4-Difluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine
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Overview
Description
[(2,4-DIFLUOROPHENYL)METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a compound that features both a difluorophenyl group and an indole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DIFLUOROPHENYL)METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable difluorobenzyl halide reacts with the indole derivative.
Coupling Reaction: The final step involves coupling the difluorophenyl and indole moieties using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Difluorocyclohexyl derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, the compound is studied for its potential antiviral, anticancer, and antimicrobial activities .
Medicine
The compound is investigated for its potential therapeutic applications, including as an antiviral agent and in cancer treatment .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of [(2,4-DIFLUOROPHENYL)METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors, which may explain its diverse biological activities . The difluorophenyl group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
[(2,4-DIFLUOROPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE: Similar structure but lacks the methyl group on the indole moiety.
[(2,4-DIFLUOROPHENYL)METHYL][2-(2-METHYL-1H-INDOL-3-YL)METHYL]AMINE: Similar structure but has a methyl group on the ethyl chain.
Uniqueness
The presence of both the difluorophenyl and methyl-indole groups in [(2,4-DIFLUOROPHENYL)METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE makes it unique, as it combines the properties of both functional groups, potentially leading to enhanced biological activity and stability .
Properties
Molecular Formula |
C18H18F2N2 |
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Molecular Weight |
300.3 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C18H18F2N2/c1-12-15(16-4-2-3-5-18(16)22-12)8-9-21-11-13-6-7-14(19)10-17(13)20/h2-7,10,21-22H,8-9,11H2,1H3 |
InChI Key |
CBTGYUGBNVXZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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